molecular formula C8H7BrN2 B8685393 6-(1-Bromoethyl)nicotinonitrile

6-(1-Bromoethyl)nicotinonitrile

Cat. No. B8685393
M. Wt: 211.06 g/mol
InChI Key: RKHOBFIUGKHINZ-UHFFFAOYSA-N
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Patent
US09102624B2

Procedure details

A solution of 6-ethyl-nicotinonitrile (synthesis described in WO2008/71404, 1000 mg, 7.57 mmol), N-bromosuccinimide (1632 mg, 9.08 mmol) and 2,2′-azo-bis(isobutyronitrile) (62 mg, 0.38 mmol) in chloroform (12 mL) is heated at reflux for 7 min. After cooling to room temperature, the reaction mixture is filtered and the volatiles are removed under reduced pressure (260 mbar, 55° C.) to yield the product which was used without further purification. Yield: 1597 mg (quant.); ESI mass spectrum: [M+H]+=211 (Br pattern); Retention time HPLC: 0.92 min (Z018_S04).
Quantity
1000 mg
Type
reactant
Reaction Step One
Quantity
1632 mg
Type
reactant
Reaction Step One
Quantity
62 mg
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH:10]=[CH:9][C:6]([C:7]#[N:8])=[CH:5][N:4]=1)[CH3:2].[Br:11]N1C(=O)CCC1=O.N(C(C)(C)C#N)=NC(C)(C)C#N>C(Cl)(Cl)Cl>[Br:11][CH:1]([C:3]1[CH:10]=[CH:9][C:6]([C:7]#[N:8])=[CH:5][N:4]=1)[CH3:2]

Inputs

Step One
Name
Quantity
1000 mg
Type
reactant
Smiles
C(C)C1=NC=C(C#N)C=C1
Name
Quantity
1632 mg
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
62 mg
Type
reactant
Smiles
N(=NC(C#N)(C)C)C(C#N)(C)C
Name
Quantity
12 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 7 min
Duration
7 min
FILTRATION
Type
FILTRATION
Details
the reaction mixture is filtered
CUSTOM
Type
CUSTOM
Details
the volatiles are removed under reduced pressure (260 mbar, 55° C.)
CUSTOM
Type
CUSTOM
Details
to yield the product which
CUSTOM
Type
CUSTOM
Details
was used without further purification
CUSTOM
Type
CUSTOM
Details
0.92 min (Z018_S04)
Duration
0.92 min

Outcomes

Product
Name
Type
Smiles
BrC(C)C1=NC=C(C#N)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.